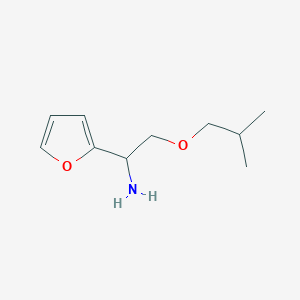

1-(Furan-2-yl)-2-(2-methylpropoxy)ethan-1-amine

Description

Properties

IUPAC Name |

1-(furan-2-yl)-2-(2-methylpropoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-8(2)6-12-7-9(11)10-4-3-5-13-10/h3-5,8-9H,6-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQGMMIEDOQDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCC(C1=CC=CO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules, including potential therapeutic agents.

Medicine: The compound has been investigated for its potential use in drug development, particularly in the treatment of various diseases.

Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(Furan-2-yl)-2-(2-methylpropoxy)ethan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares key structural and physicochemical properties of 1-(Furan-2-yl)-2-(2-methylpropoxy)ethan-1-amine with structurally related compounds:

Notes:

- 2-Methylpropoxy vs.

- Furan vs. Benzodifuran : Benzodifuran derivatives (e.g., 2C-B-FLY) exhibit stronger π-π stacking interactions with biological targets, contributing to psychoactivity .

- Chiral Centers : Compounds like (1R)-1-(Furan-2-yl)propan-1-amine highlight the role of stereochemistry in pharmacological activity, suggesting enantiopure synthesis routes for the target compound .

Pharmacological Activities

- Antibacterial Potential: Thiazole derivatives with furan scaffolds (e.g., from ) demonstrate antibacterial activity, suggesting the target compound could be explored in antimicrobial studies .

- Psychoactive Properties : Benzodifuran-based ethanamines (e.g., 2C-B-FLY) act as serotonin receptor agonists, implying that the furan-ether-amine scaffold may interact with neurotransmitter systems .

Physicochemical Properties

- Boiling Point/Density : The 2-methylpropoxy group likely increases boiling point compared to 1-(Furan-2-yl)-2-methylpropan-1-amine (68–69°C at 9 Torr) due to higher molecular weight and polarity .

- Solubility : The ether linkage may reduce water solubility compared to methoxy analogs but improve lipid solubility .

Biological Activity

1-(Furan-2-yl)-2-(2-methylpropoxy)ethan-1-amine is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C_{11}H_{15}N O

- IUPAC Name : this compound

- CAS Number : 1235439-26-5

This compound features a furan ring, which is known for its versatility in medicinal chemistry, and a propoxy side chain that may influence its biological activity.

1. Antimicrobial Activity

Research has indicated that derivatives of furan, including those similar to this compound, exhibit varying degrees of antimicrobial activity. A study on related furan compounds demonstrated moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The effectiveness of these compounds often increases with concentration, suggesting a dose-dependent response.

2. Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. For instance, furan derivatives have shown inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin production. Specific analogs displayed IC50 values significantly lower than standard inhibitors like kojic acid . This suggests that this compound could be explored for applications in skin whitening and the treatment of hyperpigmentation disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. The following points summarize key findings regarding the structural modifications that enhance activity:

- Furan Ring Substitution : Modifications on the furan ring can lead to increased potency against specific targets.

- Alkyl Chain Length : Variations in the length and branching of alkyl chains attached to the nitrogen atom can significantly affect the compound's lipophilicity and, consequently, its bioavailability.

A preliminary SAR analysis indicates that specific substitutions at the 5-position of the furan ring may enhance inhibitory activity against tyrosinase .

Case Study 1: Tyrosinase Inhibition

A series of furan derivatives were synthesized and tested for their ability to inhibit mushroom tyrosinase. One particular derivative exhibited potent inhibition with IC50 values of 0.0433 µM and 0.28 µM for monophenolase and diphenolase activities, respectively . This highlights the potential of furan-based compounds in cosmetic applications.

Case Study 2: Antimicrobial Activity Assessment

In another study assessing antimicrobial properties, various furan derivatives were tested against common pathogens. The results indicated that certain compounds exhibited higher efficacy compared to standard antibiotics, suggesting their potential use as alternative antimicrobial agents .

Preparation Methods

Reductive Amination of Furan-2-yl Ketones

A common approach starts from 1-(furan-2-yl)ethanone (CAS 1192-62-7), which is commercially available or synthesized from natural sources like essential oils and sweet corn products. The ketone group is converted to an amine via reductive amination using an appropriate amine and a reducing agent such as sodium borohydride (NaBH4).

- Procedure:

- Dissolve the furan-2-yl ketone in ethanol.

- Add the corresponding amine (e.g., 2-methylpropan-1-ol derived amine or precursor).

- Reflux the mixture for 30 minutes.

- Add NaBH4 portionwise at room temperature and stir for 2 hours.

- Work up by extraction and purification via silica gel chromatography to isolate the amine product.

This method allows selective conversion of the ketone to the amine while preserving the furan ring.

Etherification via Alkylation of Hydroxyethylamine Derivatives

To introduce the 2-(2-methylpropoxy) group, the hydroxyethylamine intermediate can be alkylated with 2-bromo-2-methylpropane or related alkyl halides.

- Procedure:

- React p-hydroxyacetophenone derivatives or hydroxyethylamine intermediates with the corresponding alkyl bromide (e.g., 2-bromo-2-methylpropane) in the presence of potassium carbonate (K2CO3) in dry DMF.

- Stir at elevated temperature (around 80 °C) for 5–6 hours.

- Extract and purify the product by recrystallization or chromatography.

This step forms the ether linkage attaching the isopropyl group to the ethanamine backbone.

One-Pot Synthesis Using Triethyl Orthoformate and Amines

An advanced method involves a one-pot reaction of furan-2(3H)-ones with triethyl orthoformate and amines under reflux in polar protic solvents like isopropyl alcohol. This method yields hetarylaminomethylidene derivatives, which can be further modified to the target amine.

This method is advantageous due to short reaction times, high yields, and ease of purification.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- Preservation of Furan Ring: All methods emphasize mild conditions to avoid furan ring degradation, which is sensitive to strong acids or bases and high temperatures.

- Solvent Effects: Polar protic solvents like isopropyl alcohol improve reaction rates and yields in one-pot syntheses by stabilizing intermediates.

- Intermediate Characterization: FTIR and NMR spectroscopy confirm the formation of intermediates such as ethoxyimines and the final amine products, with characteristic bands for amino groups and furan carbonyls.

- Reaction Mechanisms: Proposed mechanisms involve nucleophilic addition to orthoformate, elimination of ethanol molecules, and subsequent nucleophilic substitution at the furan ring side chain.

- Yield Optimization: Adjusting reagent ratios, reaction times, and pH during workup improves product purity and yield.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(Furan-2-yl)-2-(2-methylpropoxy)ethan-1-amine, and how are intermediates purified?

- Methodology : The synthesis typically involves multi-step alkylation or nucleophilic substitution. For example, introducing the 2-methylpropoxy group via reaction of 2-methylpropanol with a halogenated intermediate under basic conditions (e.g., K₂CO₃ in DMF). Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization. Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Methodology : ¹H NMR is essential for identifying furan protons (δ 6.2–7.4 ppm) and the ethanamine backbone. Discrepancies in splitting patterns (e.g., due to stereochemistry) are resolved via 2D NMR (COSY, NOESY). X-ray crystallography (using SHELX programs ) can confirm absolute configuration if crystals are obtainable. IR spectroscopy verifies amine (N–H stretch ~3300 cm⁻¹) and ether (C–O ~1100 cm⁻¹) functionalities .

Q. How is the compound screened for preliminary biological activity?

- Methodology : In vitro assays assess receptor binding (e.g., serotonin or dopamine receptors via radioligand displacement) and enzyme inhibition (e.g., monoamine oxidase). Dose-response curves (IC₅₀ values) are generated using fluorometric or colorimetric substrates. Cell viability assays (MTT, ATP luminescence) evaluate cytotoxicity .

Advanced Research Questions

Q. How can synthetic yield be optimized for the 2-methylpropoxy side chain, and what side reactions occur?

- Methodology : Optimization involves varying solvents (e.g., DMF vs. THF), bases (e.g., NaH vs. K₂CO₃), and reaction temperatures. Side reactions include over-alkylation (leading to tertiary amines) or furan ring oxidation. GC-MS monitors reaction progress, while LC-MS identifies byproducts. Computational modeling (DFT) predicts reactive intermediates .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting receptor affinity results)?

- Methodology : Reproducibility is tested across cell lines (HEK-293 vs. CHO) and species (human vs. rodent receptors). Orthogonal assays (e.g., calcium flux vs. cAMP accumulation) validate target engagement. Molecular docking (AutoDock Vina) explores stereospecific binding pockets. Metabolite profiling (LC-HRMS) rules out degradation artifacts .

Q. How does the furan ring’s electronic nature influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Substituent effects are studied via Hammett plots using derivatives with electron-withdrawing/donating groups. Pd-catalyzed Suzuki-Miyaura couplings test furan’s participation. XPS or NBO analysis quantifies electron density distribution. Reaction kinetics (UV-Vis monitoring) correlate with computational predictions .

Q. What are the challenges in crystallizing this amine, and how are they addressed?

- Methodology : Poor crystallization often arises from conformational flexibility. Co-crystallization with tartaric acid (chiral resolution) or using high-boiling solvents (e.g., DMSO) improves crystal growth. SHELXT solves phase problems in X-ray data. Thermal analysis (DSC) identifies stable polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.